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Compound of Interest

Tert-butyl 2-hydroxy-3-
Compound Name:
phenylpropanoate

Cat. No.: B219682

Despite a comprehensive search, detailed experimental spectroscopic data (NMR, IR, and MS)
for Tert-butyl 2-hydroxy-3-phenylpropanoate remains elusive in publicly accessible
literature. This technical guide, therefore, outlines the expected spectroscopic characteristics
based on the compound's structure and provides general experimental protocols applicable for
its analysis. This information is intended to support researchers, scientists, and drug
development professionals in the characterization of this and structurally similar molecules.

Introduction

Tert-butyl 2-hydroxy-3-phenylpropanoate is a chiral ester of significant interest in organic
synthesis, particularly as a versatile building block for more complex molecules. Its structure,
featuring a bulky tert-butyl ester, a secondary alcohol, and a phenyl group, gives rise to a
distinct spectroscopic fingerprint. Accurate characterization using nuclear magnetic resonance
(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for
confirming its identity, purity, and stereochemistry.

Predicted Spectroscopic Data

While specific experimental data is not available, the expected spectroscopic features can be
predicted based on the molecular structure of Tert-butyl 2-hydroxy-3-phenylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b219682?utm_src=pdf-interest
https://www.benchchem.com/product/b219682?utm_src=pdf-body
https://www.benchchem.com/product/b219682?utm_src=pdf-body
https://www.benchchem.com/product/b219682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b219682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the
different proton environments in the molecule. The chemical shifts are influenced by the
electronegativity of adjacent atoms and the anisotropic effects of the phenyl ring.

13C NMR: The carbon NMR spectrum will provide information on the carbon framework of the
molecule. The carbonyl carbon of the ester and the carbons of the phenyl ring are expected to
be the most downfield signals.

Table 1: Predicted *H and 3C NMR Chemical Shifts for Tert-butyl 2-hydroxy-3-
phenylpropanoate

Predicted *H NMR Chemical Predicted 3C NMR Chemical

Assignment Shift (ppm) Shift (ppm)
C(CH3)3 ~1.4 ~28
C(CHs)3 N/A ~82
CH-OH ~4.3 ~72
CH2-Ph ~3.0 ~40
Phenyl-C ~7.2-74 ~127-138
C=0 N/A ~173

OH Variable N/A

Note: Predicted chemical shifts are estimates and can vary based on solvent and other
experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the
functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for Tert-butyl 2-hydroxy-3-phenylpropanoate
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Predicted Wavenumber

Functional Group Intensity
(cm~)

O-H (alcohol) 3500-3200 Broad, Medium

C-H (aromatic) 3100-3000 Medium

C-H (aliphatic) 3000-2850 Medium

C=0 (ester) ~1730 Strong

C=C (aromaitic) 1600-1450 Medium

C-O (ester) 1300-1000 Strong

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule. The molecular ion peak ([M]*) would be expected at m/z 222.28.[1][2]
Common fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage
adjacent to the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
Tert-butyl 2-hydroxy-3-phenylpropanoate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for 1H).

* 1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Parameters: Typically requires a larger number of scans due to the low natural
abundance of 13C. Proton decoupling is used to simplify the spectrum.
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IR Spectroscopy

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent
(e.g., chloroform) can be used.

o Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR)
spectrometer over the range of 4000-400 cm~2.

Mass Spectrometry

e Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

« lonization: Electrospray ionization (ESI) or electron ionization (EIl) can be used. ESl is a
softer ionization technique that is likely to produce a prominent molecular ion peak.

e Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.qg.,
quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Tert-butyl 2-hydroxy-3-phenylpropanoate.

Spectroscopic Analysis

Mass Spectrometry
Compound Synthesis & Purification Data Analysis & Structure Confirmation
Synthesis of Tert-butyl - Purification Spectral Data
2-hydroxy-3-phenylpropanoate (e.g., Chromatography) IR SipREiEsEmy

Interpretation
NMR Spectroscopy
(1H' 13C)

Structure Confirmation
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A logical workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Conclusion

While direct experimental spectroscopic data for Tert-butyl 2-hydroxy-3-phenylpropanoate is
not readily available in the surveyed literature, this guide provides a robust framework for its
characterization. The predicted NMR, IR, and MS data, along with the outlined experimental
protocols, offer a solid starting point for researchers working with this compound. The
application of these standard spectroscopic techniques is essential for the unambiguous
identification and quality control of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b219682?utm_src=pdf-body-img
https://www.benchchem.com/product/b219682?utm_src=pdf-body
https://www.benchchem.com/product/b219682?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b8179140
https://pubchem.ncbi.nlm.nih.gov/compound/11276097
https://pubchem.ncbi.nlm.nih.gov/compound/11276097
https://www.benchchem.com/product/b219682#spectroscopic-data-of-tert-butyl-2-hydroxy-3-phenylpropanoate-nmr-ir-ms
https://www.benchchem.com/product/b219682#spectroscopic-data-of-tert-butyl-2-hydroxy-3-phenylpropanoate-nmr-ir-ms
https://www.benchchem.com/product/b219682#spectroscopic-data-of-tert-butyl-2-hydroxy-3-phenylpropanoate-nmr-ir-ms
https://www.benchchem.com/product/b219682#spectroscopic-data-of-tert-butyl-2-hydroxy-3-phenylpropanoate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b219682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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